molecular formula C18H15NO4 B11706243 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide CAS No. 303122-37-4

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide

Katalognummer: B11706243
CAS-Nummer: 303122-37-4
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: GMOKLAOGYNDSOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with N-phenylacetamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl and coumarin rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound has shown potential in biological and medicinal research. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, the compound is used in the development of photoactive materials and smart polymers. Its ability to undergo photochemical reactions makes it valuable in the design of advanced materials .

Wirkmechanismus

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, leading to the inhibition of DNA synthesis and cell proliferation. Additionally, the compound can modulate the activity of enzymes involved in oxidative stress and inflammation pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Compared to similar compounds, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form stable complexes with various biomolecules makes it a promising candidate for further research and development .

Eigenschaften

CAS-Nummer

303122-37-4

Molekularformel

C18H15NO4

Molekulargewicht

309.3 g/mol

IUPAC-Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-phenylacetamide

InChI

InChI=1S/C18H15NO4/c1-12-9-18(21)23-16-10-14(7-8-15(12)16)22-11-17(20)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20)

InChI-Schlüssel

GMOKLAOGYNDSOC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.